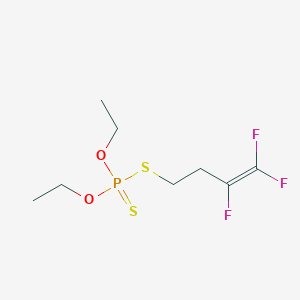
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane, also known as DTTP, is a novel compound that has been studied for its potential applications in scientific research. This molecule is a member of the organophosphorus family and has been shown to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane inhibits acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has been shown to exhibit inhibitory effects on acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to improved cognitive function and memory. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of this enzyme in various physiological processes. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane also exhibits antioxidant properties, which can be useful in studying oxidative stress-related diseases. However, one limitation of using Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in lab experiments is its potential toxicity, which can be harmful to cells and tissues.
Orientations Futures
1. Investigating the potential therapeutic applications of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in the treatment of oxidative stress-related diseases.
2. Studying the effect of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane on other enzymes involved in neurotransmitter metabolism.
3. Exploring the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane as a neuroprotective agent.
4. Investigating the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane as an insecticide or pesticide.
5. Studying the pharmacokinetics and pharmacodynamics of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in animal models.
In conclusion, Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane is a novel compound that has been studied for its potential applications in scientific research. It exhibits inhibitory effects on acetylcholinesterase and antioxidant properties, which can be beneficial in the treatment of various diseases. However, further research is needed to fully understand the potential of Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane in various fields of study.
Méthodes De Synthèse
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane can be synthesized using a three-step process involving the reaction of 3,4,4-trifluorobut-3-enylsulfanyl chloride with sodium diethoxy-sulfanylidene-dithiocarbonate, followed by the reaction of the resulting intermediate with triethyl phosphite. The final product is obtained by treating the intermediate with aqueous hydrochloric acid.
Applications De Recherche Scientifique
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has been studied for its potential applications in scientific research, specifically in the field of biochemistry. It has been shown to exhibit inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition can lead to a decrease in the breakdown of acetylcholine, resulting in an increase in the concentration of this neurotransmitter in the synaptic cleft. Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane has also been shown to exhibit antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
16500-53-1 |
|---|---|
Nom du produit |
Diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-lambda5-phosphane |
Formule moléculaire |
C8H14F3O2PS2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
diethoxy-sulfanylidene-(3,4,4-trifluorobut-3-enylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C8H14F3O2PS2/c1-3-12-14(15,13-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3 |
Clé InChI |
VAUITHCZHJRWOA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCCC(=C(F)F)F |
SMILES canonique |
CCOP(=S)(OCC)SCC=C(C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



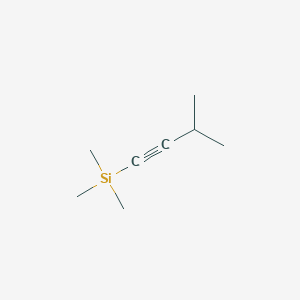

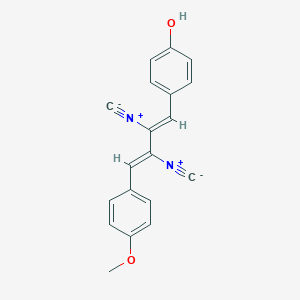
![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)

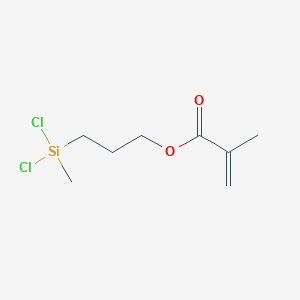

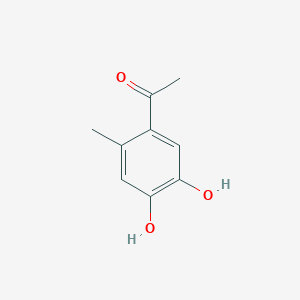
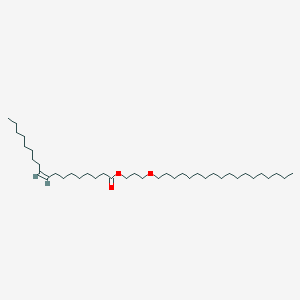
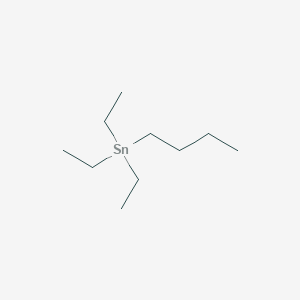



![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)